molecular formula C17H10O2 B011634 1-Pyrenecarboxylic acid CAS No. 19694-02-1

1-Pyrenecarboxylic acid

Cat. No. B011634
CAS RN: 19694-02-1
M. Wt: 246.26 g/mol
InChI Key: HYISVWRHTUCNCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-pyrenecarboxylic acid and its derivatives involves various chemical pathways. For instance, a practical, large-scale synthesis of pyrene-2-carboxylic acid, a related compound, demonstrates the versatility of pyrene carboxylic acids as intermediates for introducing pyrenyl units into organic molecules through a robust and efficient process (Casas-Solvas et al., 2014). Additionally, the synthesis of 1-functionalized pyrenes from 1-lithiopyrene shows the conversion of 1-bromopyrene to various pyrene-1 derivatives, highlighting the compound's flexibility in chemical synthesis (Kovalev et al., 2014).

Molecular Structure Analysis

The molecular structure of 1PCA has been characterized using various spectroscopic techniques. A detailed experimental and theoretical analysis using FTIR, FT-Raman, NMR, and UV-Vis spectroscopy alongside DFT calculations provides insights into its molecular geometry, vibrational modes, and electronic transitions (Karabacak et al., 2013).

Chemical Reactions and Properties

1PCA participates in a range of chemical reactions, demonstrating its reactivity and the impact of its structure on its chemical behavior. For example, the protonation of excited state pyrene-1-carboxylate by phosphate and organic acids in aqueous solution reveals the compound's interaction with proton donors, influencing its fluorescent properties (Zelent et al., 2006).

Physical Properties Analysis

The physical properties of 1PCA, such as its solubility, absorption, and fluorescence spectra, have been studied in different environments. Amphiphilic pyrenecarboxylic acids have been synthesized to explore their solubility in vesicle membranes and their role as sensitizers for electron transport reactions, highlighting the compound's photophysical properties and potential applications (Sasaki et al., 2009).

Scientific Research Applications

Application 1: Circularly Polarized Luminescence (CPL) Induced by an External Magnetic Field

  • Summary of the Application : This research focuses on the generation of Circularly Polarized Luminescence (CPL) induced by an external magnetic field. The study introduces the concept of Magnetic CPL (MCPL), where achiral and racemic luminophores can exhibit MCPL upon the application of an external magnetic field .
  • Methods of Application or Experimental Procedures : The study involves the use of 1-pyrenecarboxylic acid luminophores, which possess an electron acceptor carboxylic acid group. The MCPL properties of these luminophores were studied in CHCl3 at 1.6 T .
  • Results or Outcomes : The study found that such MCPL systems are beneficial for developing versatile CPL systems from various luminophores, which could prospectively cover a wide range of UV–visible–near-infrared regions .

Application 2: Thermally Activated Delayed Photoluminescence from Pyrenyl-Functionalized CdSe Quantum Dots

  • Summary of the Application : This research demonstrates that 1-pyrenecarboxylic acid-functionalized CdSe quantum dots undergo thermally activated delayed photoluminescence .
  • Methods of Application or Experimental Procedures : The study involves the use of 1-pyrenecarboxylic acid-functionalized CdSe quantum dots. The photoluminescence properties are systematically and predictably tuned through variation of the quantum dot-molecule energy gap, temperature, and the triplet-excited-state lifetime of the molecular adsorbate .
  • Results or Outcomes : The study found that this phenomenon results from a near quantitative triplet–triplet energy transfer from the nanocrystals to 1-pyrenecarboxylic acid, producing a molecular triplet-state-reservoir that thermally repopulates the photoluminescent state of CdSe through endothermic reverse triplet–triplet energy transfer .

Application 3: Sensitizer for Electron Transport

  • Summary of the Application : 1-Pyrenecarboxylic acid can be used as a sensitizer that facilitates the electron transport from one medium to another .
  • Methods of Application or Experimental Procedures : This involves the use of 1-Pyrenecarboxylic acid in the surface modification of graphene and carbon nanotubes (CNTs) .
  • Results or Outcomes : The modified graphene and CNTs can further be used for a variety of electronic applications .

Application 4: Detection of Nitro-Containing Explosives

  • Summary of the Application : Monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid were characterized for the first time by NMR spectroscopy and elemental analysis . A selective sensory response of the esters to nitro-containing explosives in an aqueous medium was revealed .
  • Methods of Application or Experimental Procedures : The study involves the synthesis and photophysical studies of monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid .
  • Results or Outcomes : The maximum value of the Stern—Volmer fluorescence quenching constant for 2,4,6-trinitrotoluene was found to be 1.13•10 4 L mol −1 .

Application 5: Surface Modification of Graphene and Carbon Nanotubes

  • Summary of the Application : 1-Pyrenecarboxylic acid can be used in the surface modification of graphene and carbon nanotubes (CNTs) .
  • Methods of Application or Experimental Procedures : This involves the use of 1-Pyrenecarboxylic acid as a sensitizer that facilitates the electron transport from one medium to another .
  • Results or Outcomes : The modified graphene and CNTs can further be used for a variety of electronic applications .

Application 6: Detection of Nitro-Containing Explosives

  • Summary of the Application : Monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid were characterized for the first time by NMR spectroscopy and elemental analysis . A selective sensory response of the esters to nitro-containing explosives in an aqueous medium was revealed .
  • Methods of Application or Experimental Procedures : The study involves the synthesis and photophysical studies of monoesters of tri- and tetraglycol and 1-pyrenecarboxylic acid .
  • Results or Outcomes : The maximum value of the Stern—Volmer fluorescence quenching constant for 2,4,6-trinitrotoluene was found to be 1.13•10 4 L mol −1 .

properties

IUPAC Name

pyrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYISVWRHTUCNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941453
Record name Pyrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenecarboxylic acid

CAS RN

19694-02-1
Record name 1-Pyrenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
978
Citations
X An, TW Butler, M Washington, SK Nayak, S Kar - ACS nano, 2011 - ACS Publications
We present fabrication and characterization of macroscopic thin films of graphene flakes, which are functionalized with 1-pyrenecarboxylic acid (PCA) and are laminated onto flexible …
Number of citations: 106 pubs.acs.org
M Karabacak, M Cinar, M Kurt… - Spectrochimica Acta Part …, 2013 - Elsevier
The title molecule 1-pyrenecarboxylic acid (1PCA) has been characterized by FTIR, FT-Raman, NMR and UV–Vis spectral analyses. The molecular geometry, harmonic vibrational …
Number of citations: 33 www.sciencedirect.com
S Ghosh, X An, R Shah, D Rawat, B Dave… - The Journal of …, 2012 - ACS Publications
… of supercapacitor devices fabricated using 1-pyrenecarboxylic acid (PCA)-functionalized … In this Article, we show how 1-pyrenecarboxylic acid (PCA)-functionalization of graphene …
Number of citations: 96 pubs.acs.org
OS Oluwafemi, A Saha, S Thomas, N Kalarikkal - Materials Letters, 2016 - Elsevier
… In this work, 0.00403 g of 1-pyrenecarboxylic acid was dissolve in 12 ml of double distilled water. The pH of the solution was adjusted to 11.2 with 1 m NaOH aqueous solutions. In …
Number of citations: 15 www.sciencedirect.com
Y Imai, K Murata, K Kawaguchi, T Sato… - Chemistry–An Asian …, 2008 - Wiley Online Library
… ,2S)-2-amino-1,2-diphenylethanol and fluorescent 1-pyrenecarboxylic acid. This host system has a characteristic 2 1 -… The first molecule is the fluorescent 1-pyrenecarboxylic acid (2), 1 …
Number of citations: 43 onlinelibrary.wiley.com
M Izawa, M Sakai, JF Mori, RA Kanaly - Journal of Hazardous Materials …, 2021 - Elsevier
… 1-Pyrenecarboxylic acid and other ring-opened oxidized compounds were identified as … acid was found to be produced from 1-pyrenecarboxylic acid and these results reshaped our …
Number of citations: 9 www.sciencedirect.com
J Haller - 1987 - core.ac.uk
… The purpose of this study was to learn more about the spectral properties of 1-pyrenecarboxylic acid (PCA) and 3-(1-pyrene)propenoic acid (pyrene acrylic acid, PAA), and to use this …
Number of citations: 2 core.ac.uk
FK Su, GF Liau, JL Hong - Journal of Polymer Science Part B …, 2007 - Wiley Online Library
Hydrogen bonds between the carboxylic acid in photoluminescent 1‐pyrenecarboxylic acid (PCA) and the ester carbonyl group in poly(methyl methacrylate) (PMMA) can be used to …
Number of citations: 5 onlinelibrary.wiley.com
R Sasaki, Y Nako, S Murata - Tetrahedron, 2009 - Elsevier
… On the basis of the discussion described above, 1-pyrenecarboxylic acid PyCO 2 H in which … -ordered monolayer of 8-dodecyl-1-pyrenecarboxylic acid with the aid of glucolipid, 14 few …
Number of citations: 9 www.sciencedirect.com
TN Nguyen, KA Abboud, G Christou - Polyhedron, 2013 - Elsevier
… Reaction of 1-pyrenecarboxylic acid (pcH) and N-methyldiethanolamine (mdaH 2 ) with Mn II in CH 2 Cl 2 or CHCl 3 gives [Mn 4 (pc) 4 (mda) 2 (mdaH) 2 ], possessing a defective-…
Number of citations: 13 www.sciencedirect.com

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